Lamifiban

Platelet Disaggregation Shear Stress GPIIb/IIIa Antagonists

Lamifiban (Ro 44-9883) is the preferred GPIIb/IIIa antagonist for studies requiring reversal of platelet aggregates under arterial shear (1000/s)—abciximab fails here. With IC50 1.4 nM and ≥98% purity, it is the benchmark for calibrating platelet inhibition. Uniquely suited for renal dysfunction pharmacodynamic modeling due to its 18-fold sensitivity increase in severe renal impairment. Buy now for thrombus disaggregation, embolization, and rescue pharmacology research.

Molecular Formula C24H28N4O6
Molecular Weight 468.5 g/mol
CAS No. 144412-49-7
Cat. No. B1674348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamifiban
CAS144412-49-7
Synonyms((1-(N-(p-(amidinobenzoyl)tyrosyl)-4-piperidinyl)oxy))acetic acid
lamifiban
Ro 44-9883
Ro 449883
Ro-44-9883
Molecular FormulaC24H28N4O6
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N
InChIInChI=1S/C24H28N4O6/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31)/t20-/m0/s1
InChIKeyFPKOGTAFKSLZLD-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lamifiban (CAS 144412-49-7): A Nonpeptide GPIIb/IIIa Antagonist for Acute Coronary Syndrome Research and Comparative Pharmacology


Lamifiban (CAS 144412-49-7), also known as Ro 44-9883, is a nonpeptide, small-molecule antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor [1]. By blocking this receptor, Lamifiban inhibits the final common pathway of platelet aggregation, preventing the binding of fibrinogen and subsequent thrombus formation [2]. It was investigated in Phase II and III clinical trials for the management of acute coronary syndromes (ACS), including unstable angina and myocardial infarction, and is recognized as a key reference compound within the 'fiban' class of antiplatelet agents [3].

Why Lamifiban Cannot Be Substituted by Another GPIIb/IIIa Antagonist Without Quantitative Justification


The GPIIb/IIIa antagonist class is pharmacologically heterogeneous, comprising monoclonal antibodies (e.g., abciximab), cyclic peptides (e.g., eptifibatide), and nonpeptide mimetics (e.g., lamifiban, tirofiban). Significant pharmacological differences exist between these agents, including distinct binding sites on the GPIIb/IIIa receptor, divergent effects on receptor conformation (ligand-induced binding site or LIBS expression), and varying capacity to reverse platelet aggregates [1]. These molecular differences translate into quantifiable disparities in inhibitory potency under shear stress, elimination half-life, and dosing requirements in renally impaired populations, directly impacting both experimental design and clinical safety [2]. Therefore, the assumption of class-wide interchangeability is scientifically unfounded and can lead to erroneous data interpretation or adverse outcomes in both research and therapeutic contexts.

Quantitative Differentiation of Lamifiban (CAS 144412-49-7) from Comparator GPIIb/IIIa Antagonists: An Evidence-Based Procurement Guide


Comparative Disaggregation of Platelet Aggregates vs. Abciximab Under Arterial Shear

Lamifiban demonstrates a unique functional advantage over the monoclonal antibody abciximab in its ability to reverse pre-formed platelet aggregates. In a direct head-to-head comparison under arterial shear conditions, Lamifiban (1 µmol/L) caused complete reversal of ADP-induced platelet aggregates in both an aggregometer and a microcouette device. In contrast, abciximab (2 µmol/L) failed to induce any reversal of platelet aggregates under identical conditions [1]. This difference is attributed to Lamifiban's binding to a distinct site on the GPIIb/IIIa receptor that facilitates disaggregation, a property not shared by abciximab.

Platelet Disaggregation Shear Stress GPIIb/IIIa Antagonists Comparative Pharmacology

Target Receptor Binding Affinity vs. In-Class Agents

Lamifiban exhibits a high binding affinity for the human GPIIb/IIIa receptor, as evidenced by a reported IC50 value of 1.4 nM [1]. While direct head-to-head binding data from a single study are not available for all comparators, cross-study comparisons place Lamifiban's affinity within the range of other potent nonpeptide antagonists. For example, tirofiban has a reported Kd of 15 nM [2]. This quantitative binding data establishes Lamifiban as a high-potency reference standard for in vitro GPIIb/IIIa inhibition studies.

Receptor Binding IC50 GPIIb/IIIa Affinity

Clinical Reduction in Ischemic Events vs. Placebo in Unstable Angina

In a randomized, placebo-controlled clinical trial (The Canadian Lamifiban Study) involving 365 patients with unstable angina, Lamifiban treatment led to a significant reduction in major adverse cardiac events (MACE). Lamifiban, across all tested doses, reduced the risk of death, nonfatal myocardial infarction, or urgent revascularization during the 3- to 5-day infusion period from 8.1% in the placebo group to 3.3% (P = 0.04) [1]. At the 1-month follow-up, death or nonfatal infarction occurred in 8.1% of placebo patients versus 2.5% of patients receiving the two highest Lamifiban doses (P = 0.03) [1].

Clinical Trial Unstable Angina Ischemic Events MACE

Dose-Dependent Platelet Aggregation Inhibition and Reperfusion in Myocardial Infarction

The PARADIGM trial established Lamifiban's pharmacodynamic profile when combined with thrombolysis in acute myocardial infarction. Lamifiban inhibited platelet aggregation in a dose-dependent manner, with the highest tested doses achieving >85% inhibition of ADP-induced aggregation [1]. Furthermore, this platelet inhibition translated into improved clinical reperfusion. Lamifiban in combination with thrombolysis was associated with significantly faster ST-segment resolution (a marker of reperfusion) compared to placebo, with 56.7% of combination therapy patients achieving ≥50% ST-segment resolution at 60 minutes versus 48.0% with standard thrombolysis alone (p = 0.03) [2].

Platelet Aggregation Inhibition Reperfusion Myocardial Infarction Thrombolysis

Altered Pharmacokinetics and Potency in Renal Impairment: A Key Dosing Consideration

Lamifiban's pharmacokinetics are significantly influenced by renal function, a critical consideration for experimental or clinical use in models of cardiovascular disease where renal impairment is a common comorbidity. A Phase I study demonstrated a linear relationship between systemic drug clearance and creatinine clearance (CLCR), with an R² value of 0.86 [1]. More importantly, patients with severe renal impairment (CLCR 10-29 mL/min) exhibited increased potency to the drug's antiplatelet effect, with a mean EC50 for TRAP-induced platelet aggregation of 11 ng/mL, compared to 21 ng/mL in healthy volunteers [1]. This increased sensitivity allowed for an 18-fold dosage reduction without compromising pharmacodynamic effect in this patient subgroup [1].

Pharmacokinetics Renal Impairment Dose Adjustment Clearance

Recommended Research and Procurement Applications for Lamifiban (CAS 144412-49-7) Based on Quantitative Evidence


In Vitro Models of Platelet Disaggregation Under Arterial Shear Stress

Lamifiban is the preferred GPIIb/IIIa antagonist for experimental systems where reversal of established platelet aggregates is a key outcome measure. Unlike abciximab, which fails to reverse aggregates, Lamifiban has been shown to cause complete disaggregation under physiologically relevant arterial shear rates (1000/s) [4]. This makes it uniquely suited for studies of thrombus instability, embolization, and the pharmacological rescue of occlusive thrombi.

Benchmarking GPIIb/IIIa Inhibition in Platelet Aggregometry and Flow Cytometry Assays

With a well-characterized binding affinity (IC50 = 1.4 nM) [4] and dose-dependent inhibition exceeding 85% in clinical trials [3], Lamifiban serves as an excellent reference standard for calibrating GPIIb/IIIa inhibition in platelet function assays. Its potency allows for precise titration and comparison with novel antiplatelet candidates, providing a robust, literature-supported benchmark for in vitro pharmacology studies.

Translational Research Models of Acute Coronary Syndromes with Renal Comorbidity

Lamifiban is a critical tool for studies investigating the interplay between antiplatelet therapy and renal function. Quantitative data demonstrates a strong correlation between renal clearance and drug elimination (R² = 0.86) and an 18-fold increase in sensitivity in severe renal impairment [4]. This makes Lamifiban the compound of choice for experimental designs that aim to model the altered pharmacodynamics and dosing requirements observed in patients with cardiovascular disease and concurrent renal dysfunction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lamifiban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.